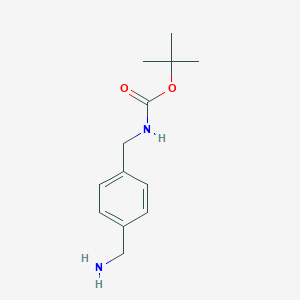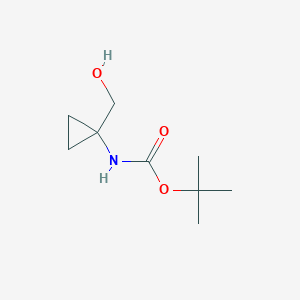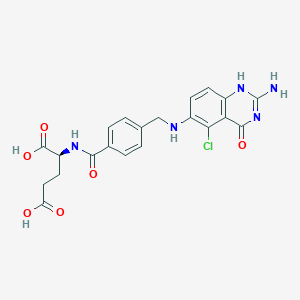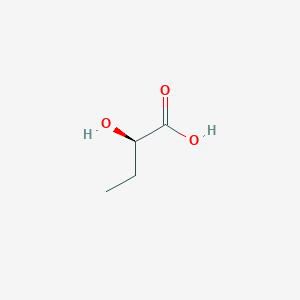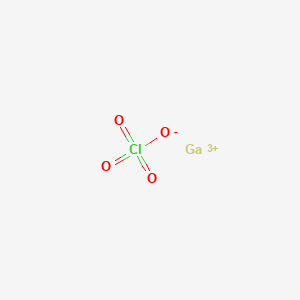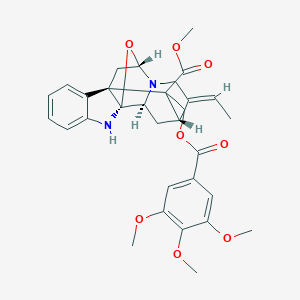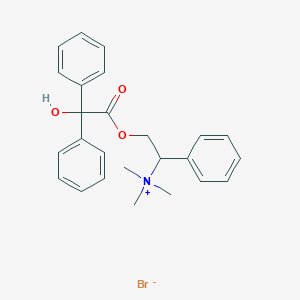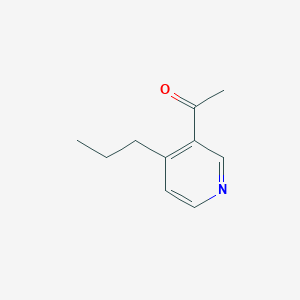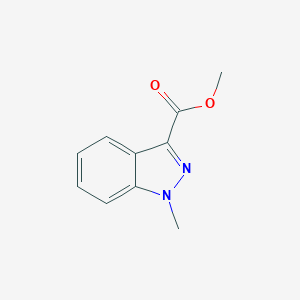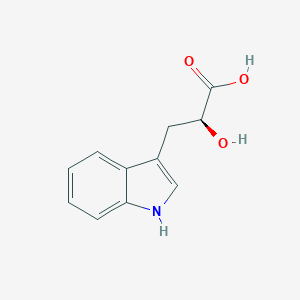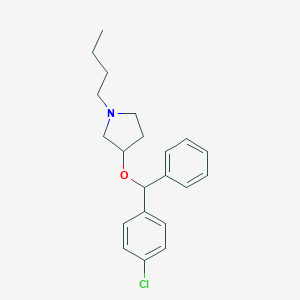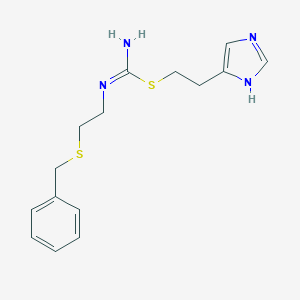
3-(2-Thienyl)benzaldehyde
Übersicht
Beschreibung
3-(2-Thienyl)benzaldehyde is a chemical compound that involves a benzaldehyde group attached to a thiophene ring. This structure is significant in various chemical reactions and the synthesis of complex molecules, due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 3-(2-Thienyl)benzaldehyde and related derivatives often involves condensation reactions. One approach is the cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes, which is promoted by Brønsted acids such as sulfuric or hydrochloric acids. This method allows for the synthesis of 2,3-disubstituted thieno[2,3-b]quinoxaline derivatives from commercially available benzaldehydes, yielding high-quality compounds in a single step (Saoudi et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-(2-Thienyl)benzaldehyde derivatives has been studied through various spectroscopic techniques, including 1H NMR, 13C NMR, UV–Visible, and FT-IR spectroscopy. These studies reveal detailed insights into the vibrational, electronic, and structural characteristics of these compounds, enabling a deeper understanding of their chemical behavior (Kumar et al., 2013).
Chemical Reactions and Properties
3-(2-Thienyl)benzaldehyde participates in various chemical reactions, including Wittig reactions, cyclization, and condensation reactions. These reactions are crucial for the synthesis of polymers, dyes, and pharmaceutical intermediates. The compound’s reactivity is influenced by its structure, where the thiophene ring and aldehyde group play pivotal roles (Beimling et al., 1983).
Physical Properties Analysis
The physical properties of 3-(2-Thienyl)benzaldehyde derivatives, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. Spectroscopic studies provide insights into the compound's interactions and dimerization behavior in different states, elucidating the importance of intra- and intermolecular forces (Ribeiro-Claro et al., 2002).
Chemical Properties Analysis
The chemical properties of 3-(2-Thienyl)benzaldehyde, such as reactivity towards nucleophiles, electrophiles, and its role in catalysis, are central to its application in organic synthesis. Its ability to form complexes and participate in coupling reactions makes it a versatile reagent for constructing more complex molecular architectures (Dutta et al., 2012).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis : It has potential applications in organic synthesis and catalysis (Hui Jian-bin, 2012).
Synthesizing Benzyl-2-arylthieno[2,3-b]quinoxalines : This compound is used in the synthesis of 3-(substituted)benzyl-2-arylthieno[2,3-b]quinoxalines in high yields in a single step (Saoudi et al., 2015).
Synthesis of Naphthols and Naphthoquinones : It serves as a starting material for synthesizing 3-phenyl-2-naphthols and 3-phenyl-1,2-naphthoquinones (Martínez et al., 2005).
Natural Products and Pharmaceutical Drugs Synthesis : Highly functionalized 2H and 13C labeled benzaldehydes, including 3-(2-Thienyl)benzaldehyde, are used for synthesizing natural products and pharmaceutical drugs (Boga et al., 2014).
Pharmaceutical and Synthetic Chemistry : It is involved in the direct functionalization of amides and thioethers in C(sp3)-H alkylation and arylation reactions (Si et al., 2019).
Antibacterial, Antifungal, Antioxidant, and Insect Antifeedant Activities : Derivatives such as 2,5-dimethyl-3-thienyl chalcones exhibit these activities (Vanangamudi et al., 2017).
Photosensitization in Chemical Reactions : It photosensitizes isomerizations of certain compounds at high temperatures (Maré et al., 1971).
Catalytic Properties in Chemical Synthesis : For instance, in the catalytic conversion of certain compounds (Schlichte et al., 2004).
Characterization of Chemical Compounds : Its derivatives can be characterized by methods such as NMR spectroscopy and X-ray crystallography (Thompson et al., 1993).
Genotoxicity Studies : It has been studied for genotoxic and mutagenic effects in biological systems (Deepa Pv et al., 2012).
Flavor Industry : Benzaldehyde, with its characteristic aroma, is used in the flavor industry for its price advantage and consumer acceptance (Craig & Daugulis, 2013).
Catalysis and Redox Reactions : It's involved in catalytic and redox reactions in metal oxides (Haffad et al., 1997).
Photocatalytic Conversion : It's used in the photocatalytic conversion of alcohols to aldehydes (Lima et al., 2017).
Enzyme Catalysis : It's involved in enzyme-catalyzed asymmetric C-C bond formation (Kühl et al., 2007).
Catalysis in Hydrocarbon Activation : It's used in the carbonylation of hydrocarbons catalyzed by specific metal complexes (Sakakura et al., 1990).
Nanoparticle Catalysts : NiFe2O4 nanoparticles serve as catalysts for its selective oxidation (Iraqui et al., 2020).
Kinetic Studies : It's involved in kinetic studies of base-catalyzed reactions (Alberghina et al., 1985).
Photo-Oxidation Processes : Used in photo-oxidation processes for benzaldehyde production (Wu et al., 2020).
Green Chemistry Education : Its derivatives are used in educational projects emphasizing green chemistry (Verdía et al., 2017).
Eigenschaften
IUPAC Name |
3-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCVKPOWDMRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401522 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienyl)benzaldehyde | |
CAS RN |
103668-99-1 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


